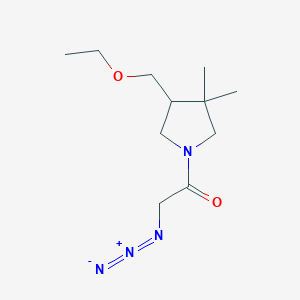
2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
概要
説明
2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is a synthetic organic compound characterized by the presence of an azido group, a pyrrolidine ring, and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one typically involves the introduction of the azido group into a suitable precursor molecule. One common method is the reaction of a corresponding halide with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
化学反応の分析
Types of Reactions
2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Catalysts: Used for reduction reactions.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
科学的研究の応用
2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of functional materials with specific properties.
作用機序
The mechanism of action of 2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.
類似化合物との比較
Similar Compounds
- 2-Azido-1-(4-methoxyphenyl)ethanone
- 2-Azido-1-(4-hydroxyphenyl)ethanone
- 2-Azido-1-(4-methylphenyl)ethanone
Uniqueness
2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is unique due to the presence of the ethoxymethyl and dimethylpyrrolidine groups, which confer specific steric and electronic properties. These features can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in synthetic chemistry.
特性
IUPAC Name |
2-azido-1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-4-17-7-9-6-15(8-11(9,2)3)10(16)5-13-14-12/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVGGXUMKSUCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















